A Comprehensive Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Intermediate in Anticoagulant Synthesis
A Comprehensive Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Intermediate in Anticoagulant Synthesis
Disclaimer: The following technical guide focuses on Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9) . While the initial request specified Ethyl 2-pyridin-3-ylpropanoate (CAS 169253-34-3), publicly available scientific literature and chemical databases lack substantial information on the latter. Conversely, Ethyl 3-(pyridin-2-ylamino)propanoate is a well-documented and critical intermediate in pharmaceutical manufacturing, particularly for anticoagulant therapies, making it a subject of high relevance to researchers, scientists, and drug development professionals.
Introduction and Physicochemical Properties
Ethyl 3-(pyridin-2-ylamino)propanoate is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, incorporating a pyridine ring, a secondary amine, and an ethyl ester, makes it a versatile precursor for the synthesis of more complex molecules.[1] This compound is primarily recognized as a crucial intermediate in the industrial synthesis of Dabigatran Etexilate, a direct thrombin inhibitor used for the prevention of blood clots.[2][3][4][5]
The physical and chemical properties of Ethyl 3-(pyridin-2-ylamino)propanoate are summarized in the table below:
| Property | Value | Source |
| CAS Number | 103041-38-9 | [6] |
| Molecular Formula | C10H14N2O2 | |
| Molecular Weight | 194.23 g/mol | |
| Physical State | White to off-white or pale yellow solid (crystals or lump) | [6] |
| Melting Point | 48-53 °C | [6][7] |
| Boiling Point | 125 °C at 0.2 mmHg | [6] |
| Density | 1.132 g/cm³ | |
| Solubility | Soluble in DMSO and methanol | [1] |
| IUPAC Name | ethyl 3-(pyridin-2-ylamino)propanoate | [8] |
| InChI Key | UITNIDFEANEWPC-UHFFFAOYSA-N | [8] |
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
The predominant and industrially applied method for synthesizing Ethyl 3-(pyridin-2-ylamino)propanoate involves the Michael addition of 2-aminopyridine to ethyl acrylate.[2][1][3] This reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid, in a suitable solvent like anhydrous ethanol.[1][3]
Reaction Scheme:
Caption: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.
Detailed Experimental Protocol:
A detailed protocol for the synthesis is described in the patent literature.[3][4] The following is a representative procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine and anhydrous ethanol. Stir until the solid is mostly dissolved.[4]
-
Addition of Reagents: Add ethyl acrylate to the solution, followed by the slow, dropwise addition of trifluoromethanesulfonic acid as the catalyst.[1][4]
-
Reaction Conditions: The reaction mixture is heated in an oil bath to a temperature between 120-160°C under a nitrogen atmosphere for 16-20 hours.[3][4]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled. The product is then purified through a series of steps that may include washing with organic solvents, concentration under reduced pressure, and recrystallization to yield the final product as white, flaky crystals.[3][5]
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the N-H bond, C=O of the ester, and the aromatic pyridine ring.
-
Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Applications in Drug Development: The Synthesis of Dabigatran Etexilate
The primary and most significant application of Ethyl 3-(pyridin-2-ylamino)propanoate is its role as a key building block in the synthesis of Dabigatran Etexilate.[2][3][4][6] Dabigatran Etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor, preventing the formation of blood clots.[2][3]
The synthesis of Dabigatran involves a multi-step process where Ethyl 3-(pyridin-2-ylamino)propanoate is a crucial starting material for forming the core benzimidazole structure of the final drug molecule.
Caption: Role as a key intermediate in drug synthesis.
Safety and Handling
Based on available safety data sheets, Ethyl 3-(pyridin-2-ylamino)propanoate is classified as a potential irritant.[8] The following GHS hazard statements are associated with this compound:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][9][10]
-
Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation.[9][10]
-
Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen) to ensure long-term stability.[1] It should be kept in a tightly closed container.
Conclusion
Ethyl 3-(pyridin-2-ylamino)propanoate is a chemical intermediate of high importance in the pharmaceutical industry. Its well-defined synthesis and critical role in the production of the anticoagulant Dabigatran Etexilate underscore its value in modern medicine. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in drug discovery and development.
References
- Angene Chemical. (2024, April 7).
- ChemBK. (2024, April 9). 2-Pyridinepropanoic acid, beta-oxo-, ethyl ester.
- Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.
- Fisher Scientific. (n.d.).
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
- Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- MolCore. (2015, December 24). MSDS of Ethyl 3-(pyridin-2-ylamino)
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding Ethyl 3-(pyridin-2-ylamino)
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)
- Patsnap. (2015, September 23). Preparation method for ethyl 3-(pyridin-2-ylamino)
- PharmaCompass.com. (n.d.). Ethyl 3-(pyridin-2-ylamino)
-
PubChem. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461. Retrieved from [Link]
- Scimplify. (n.d.). Ethyl 3-(pyridin-2-ylamino)
- Sigma-Aldrich. (n.d.). Ethyl 3-(pyridin-2-ylamino)
- Sigma-Aldrich. (n.d.). Ethyl 3-oxo-3-(pyridin-2-yl)
- TCI Chemicals. (2025, October 16).
- ChemicalBook. (n.d.). Ethyl 3-(pyridin-2-ylamino)
- Spectroscopy Data for Undergraduate Teaching - ERIC. (2023, September 11).
- Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 6. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Ethyl 3-(pyridin-2-ylamino)propanoate (CAS NO:103041-38-9) | Ethyl 3-(pyridin-2-ylamino)propanoate Manufacturer and Suppliers | Scimplify [scimplify.com]
- 9. angenechemical.com [angenechemical.com]
- 10. molcore.com [molcore.com]
